1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene
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Overview
Description
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene is an aromatic compound characterized by the presence of multiple substituents on a benzene ring. The compound’s structure includes a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom attached to the benzene ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. The synthesis typically starts with a suitable benzene derivative, such as 1-bromo-3-chloro-2-fluorobenzene. The benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: 60-80°C
- Base: Sodium hydride (NaH) or potassium carbonate (K_2CO_3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution (S_NAr): The presence of electron-withdrawing groups like bromine, chlorine, and fluorine makes the compound susceptible to nucleophilic attack.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The halogen atoms can be reduced under specific conditions to yield dehalogenated products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H_2).
Coupling Reactions: Palladium catalysts (Pd(PPh_3)_4) with boronic acids or alkenes.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing halogen atoms.
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated benzene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance binding affinity to target proteins, potentially leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-3-bromo-5-chloro-2-fluorobenzene
- 1-(Benzyloxy)-5-bromo-2-chloro-3-fluorobenzene
- 1-(Benzyloxy)-3-chloro-5-bromo-2-fluorobenzene
Uniqueness
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of benzyloxy, bromine, chlorine, and fluorine groups provides a distinct electronic environment, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWGHNPNKIEIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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